1-Bromo-4-ethoxy-2-ethylbenzene

Description

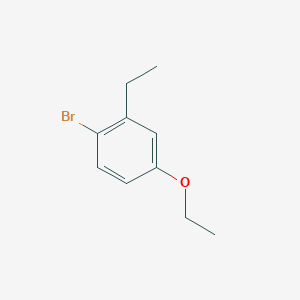

1-Bromo-4-ethoxy-2-ethylbenzene is a brominated aromatic compound featuring an ethoxy group (–OCH₂CH₃) at the para position (C4), an ethyl group (–CH₂CH₃) at the ortho position (C2), and a bromine atom at the meta position (C1) on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent. Its ethoxy and ethyl groups influence electronic and steric properties, impacting solubility and reaction pathways .

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADRTGOMZLQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-ethoxy-2-ethylbenzene typically involves the bromination of 4-ethoxy-2-ethylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include ethylbenzene derivatives.

Scientific Research Applications

1-Bromo-4-ethoxy-2-ethylbenzene finds applications in several scientific research areas:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific properties.

Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds.

Chemical Biology: It is used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-ethylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. The ethoxy and ethyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate the substitution or addition of other functional groups.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromo-4-ethoxy-2-ethylbenzene with key analogs:

*Calculated based on substituent contributions.

Key Research Findings

- Synthetic Routes : this compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution, analogous to methods for 1-Bromo-4-methoxy-2-ethylbenzene .

- Spectroscopic Data : NMR spectra (¹H and ¹³C) of similar compounds (e.g., 1-Bromo-4-ethyl-2-methoxybenzene) show distinct shifts for ethyl (–CH₂CH₃: δ 1.2–1.4 ppm) and ethoxy (–OCH₂CH₃: δ 3.4–4.1 ppm) groups, aiding structural confirmation .

- Thermal Stability : Ethoxy-substituted bromobenzenes exhibit higher thermal stability (decomposition >200°C) than methoxy analogs, as observed in TGA analyses of related compounds .

Biological Activity

1-Bromo-4-ethoxy-2-ethylbenzene (CAS Number: 1934406-41-3) is an organic compound featuring a bromo substituent on the benzene ring. Its molecular formula is C10H13BrO, with a molecular weight of 229.12 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental studies, due to its potential biological activities.

This compound is characterized by:

- IUPAC Name : this compound

- Molecular Structure : Contains a bromine atom, an ethoxy group, and an ethyl substituent on the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.12 g/mol |

| CAS Number | 1934406-41-3 |

| Purity | 95% |

Antimicrobial Properties

Research indicates that halogenated compounds, including bromo derivatives like this compound, exhibit antimicrobial activities. Studies have shown that such compounds can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

The biological activity of this compound can be attributed to its structural features:

- Halogen Atom : The presence of bromine can enhance the compound's lipophilicity, allowing better membrane penetration.

- Ethoxy Group : This group may facilitate interactions with specific biological targets, such as enzymes or receptors involved in cell signaling pathways.

Case Studies

Several studies have explored the biological implications of halogenated compounds similar to this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various bromo-substituted benzene derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with longer alkyl chains exhibited enhanced activity, suggesting a structure–activity relationship (SAR) .

- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that certain bromo derivatives could significantly reduce cell viability compared to controls, indicating potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.